(1R)-1-(3-bromothiophen-2-yl)ethan-1-ol
Description
(1R)-1-(3-bromothiophen-2-yl)ethan-1-ol is a chiral secondary alcohol characterized by a thiophene ring substituted with a bromine atom at the 3-position and an ethanol moiety at the 2-position. The stereocenter at the ethanol carbon (C1) confers enantiomeric specificity, making this compound valuable in asymmetric synthesis and pharmaceutical intermediates. Its structure combines the electron-rich thiophene ring with a bromine substituent, which influences both reactivity and physicochemical properties. Notably, bromothiophene derivatives are often utilized in medicinal chemistry for their bioisosteric properties and metabolic stability .
The compound is cataloged under reference code 10-F655470 but is currently listed as discontinued, limiting its commercial availability . Its synthesis likely involves enantioselective reduction of a ketone precursor, analogous to methods described for related hydroxyacetophenones .
Properties
CAS No. |
1344922-31-1 |
|---|---|
Molecular Formula |
C6H7BrOS |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of thiophene followed by the addition of an ethan-1-ol group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-bromothiophen-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include (1R)-1-(3-bromothiophen-2-yl)ethanone or (1R)-1-(3-bromothiophen-2-yl)ethanal.
Reduction: The major product is (1R)-1-(thiophen-2-yl)ethan-1-ol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted thiophene derivatives.
Scientific Research Applications
(1R)-1-(3-bromothiophen-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of thiophene-based polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids.
Comparison with Similar Compounds
(1R)-1-(3-Chlorophenyl)ethan-1-ol
- Key Differences : Replaces the bromothiophene ring with a chlorophenyl group.
- However, the phenyl ring lacks the π-electron richness of thiophene, altering electronic interactions in catalytic processes .
- Applications : Used as a chiral building block in drug intermediates, similar to bromothiophene derivatives .
(1R)-2-Azido-1-(3-bromophenyl)ethan-1-ol
- Key Differences: Features an azide (-N₃) group on the ethanol chain and a bromophenyl substituent.
- Impact : The azide group enables click chemistry applications (e.g., Huisgen cycloaddition), expanding utility in bioconjugation. The bromophenyl group provides a handle for cross-coupling reactions, unlike the bromothiophene’s heterocyclic system .
(1R)-1-(3-Hydroxyphenyl)ethan-1-ol
- Key Differences : Substitutes bromothiophene with a hydroxyphenyl group.
- Impact: The hydroxyl group increases polarity and hydrogen-bonding capacity, favoring aqueous solubility.
Stereochemical and Stability Comparisons
Stability in Diastereomeric Systems
A related thiazolo-pyrimidine derivative, (1R)-1-((5S,6R,7R)-1-(hydroxymethyl)-7-methyl-1,5-diphenyltetrahydrotriazolo-pyrimidin-6-yl)ethan-1-ol, demonstrates higher thermodynamic stability due to pseudo-axial phenyl substituents that sterically shield the core structure . By contrast, (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol’s stability may rely on the thiophene ring’s conformational rigidity and bromine’s electron-withdrawing effects.
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